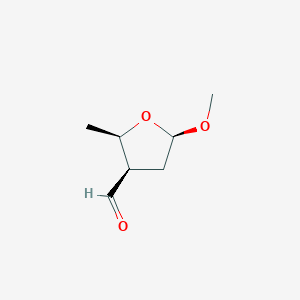
(2R,3R,5R)-5-Methoxy-2-methyltetrahydrofuran-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,5R)-5-Methoxy-2-methyltetrahydrofuran-3-carbaldehyde is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.16838 g/mol . This compound is characterized by its furan ring structure, which is a five-membered aromatic ring containing one oxygen atom. The presence of methoxy and methyl groups, along with the tetrahydro configuration, adds to its unique chemical properties.
Méthodes De Préparation
The synthesis of (2R,3R,5R)-5-Methoxy-2-methyltetrahydrofuran-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reduction of 3-Furancarboxaldehyde derivatives under specific reaction conditions. Industrial production methods may involve catalytic hydrogenation or other reduction techniques to achieve the desired tetrahydro configuration .
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated compounds.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2R,3R,5R)-5-Methoxy-2-methyltetrahydrofuran-3-carbaldehyde has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as a substrate or inhibitor for certain enzymes, affecting biochemical reactions and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds include other furan derivatives with varying substituents and configurations. For instance:
- 3-Furancarboxylic acid, tetrahydro-4-methylene-2-octyl-5-oxo-, (2R,3S)-rel-
- 3-Furancarboxaldehyde derivatives with different alkyl or aryl groups
The uniqueness of (2R,3R,5R)-5-Methoxy-2-methyltetrahydrofuran-3-carbaldehyde lies in its specific tetrahydro configuration and the presence of methoxy and methyl groups, which impart distinct chemical and physical properties.
Propriétés
Numéro CAS |
139656-48-7 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
(2R,3R,5R)-5-methoxy-2-methyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O3/c1-5-6(4-8)3-7(9-2)10-5/h4-7H,3H2,1-2H3/t5-,6+,7-/m1/s1 |
Clé InChI |
HWTOMCWXNNJTIY-DSYKOEDSSA-N |
SMILES |
CC1C(CC(O1)OC)C=O |
SMILES isomérique |
C[C@@H]1[C@@H](C[C@@H](O1)OC)C=O |
SMILES canonique |
CC1C(CC(O1)OC)C=O |
Synonymes |
3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















